6-fluoro-4-methylquinazolin-2-amine
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Description
6-Fluoro-4-methylquinazolin-2-amine is a chemical compound with the CAS Number: 171003-71-7 . It has a molecular weight of 177.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8FN3/c1-5-7-4-6 (10)2-3-8 (7)13-9 (11)12-5/h2-4H,1H3, (H2,11,12,13)
. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms in the molecule . Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Safety and Hazards
The safety information for 6-fluoro-4-methylquinazolin-2-amine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 6-fluoro-4-methylquinazolin-2-amine is currently under investigation. It has been suggested that this compound may have potential as a werner (wrn) helicase inhibitor . WRN helicase plays a critical role in DNA replication and repair, and its inhibition could have significant implications for cancer treatment .
Mode of Action
As a potential WRN helicase inhibitor, it is hypothesized that the compound may interact with the WRN protein, inhibiting its helicase activity and thereby disrupting DNA replication and repair processes . This could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication and repair, given its potential role as a WRN helicase inhibitor . By inhibiting WRN helicase, the compound could disrupt these pathways, leading to DNA damage accumulation, cell cycle arrest, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would likely include DNA damage accumulation, cell cycle arrest, and apoptosis in cells with active WRN helicase . These effects could potentially be leveraged for therapeutic benefit in the treatment of certain types of cancer .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 6-fluoro-4-methylquinazolin-2-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl 2-fluoro-4-methylbenzoate", "sodium hydride", "dimethylformamide", "acetic acid", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Ethyl 2-fluoro-4-methylbenzoate is reacted with sodium hydride in dimethylformamide to form the corresponding carbanion intermediate.", "Step 2: The carbanion intermediate is then reacted with 2-aminobenzonitrile in the presence of acetic acid to form the intermediate compound 6-fluoro-4-methylquinazoline.", "Step 3: The intermediate compound is then hydrogenated in the presence of palladium on carbon catalyst to form the final product, 6-fluoro-4-methylquinazolin-2-amine." ] } | |
CAS No. |
171003-71-7 |
Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
6-fluoro-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8FN3/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
XZHOMCBJJSTAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N)F |
Purity |
0 |
Origin of Product |
United States |
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